molecular formula C15H15NO3S2 B5834923 METHYL 5-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

METHYL 5-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5834923
M. Wt: 321.4 g/mol
InChI Key: CEHIYTOTCWAHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with phenylsulfanyl acetamide. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process might include steps such as purification through crystallization or distillation to achieve the required quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

Methyl 5-methyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, its antimicrobial activity might be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-8-12(15(18)19-2)14(21-10)16-13(17)9-20-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIYTOTCWAHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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